molecular formula C4H3ClN4O3 B137209 1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride CAS No. 131758-19-5

1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride

Cat. No. B137209
CAS RN: 131758-19-5
M. Wt: 190.54 g/mol
InChI Key: CWHBXADBQXUZAK-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride, also known as MNCC, is an organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. MNCC belongs to the family of triazole compounds, which have been extensively studied for their diverse range of applications in the field of chemistry, biology, and medicine.

Mechanism of Action

The exact mechanism of action of 1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride is not fully understood. However, it is believed to exert its antibacterial and antifungal activity by inhibiting the synthesis of cell wall components in microorganisms. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is triggered by various stimuli.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vivo. It has been reported to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in a wide range of laboratory experiments. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride. One area of interest is the development of novel anti-cancer drugs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound as a therapeutic agent in the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride can be synthesized by reacting 1-methyl-3-nitro-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride. The reaction takes place under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

1-Methyl-3-nitro-1H-1,2,4-triazole-5-carbonyl chloride has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit potent antibacterial and antifungal activity against a wide range of pathogenic microorganisms. This compound has also been shown to possess significant anti-tumor activity, making it a promising candidate for the development of novel anti-cancer drugs.

properties

CAS RN

131758-19-5

Molecular Formula

C4H3ClN4O3

Molecular Weight

190.54 g/mol

IUPAC Name

2-methyl-5-nitro-1,2,4-triazole-3-carbonyl chloride

InChI

InChI=1S/C4H3ClN4O3/c1-8-3(2(5)10)6-4(7-8)9(11)12/h1H3

InChI Key

CWHBXADBQXUZAK-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])C(=O)Cl

synonyms

1H-1,2,4-Triazole-5-carbonylchloride,1-methyl-3-nitro-(9CI)

Origin of Product

United States

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